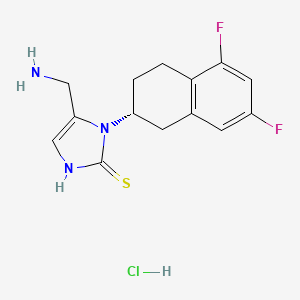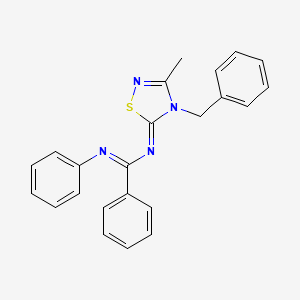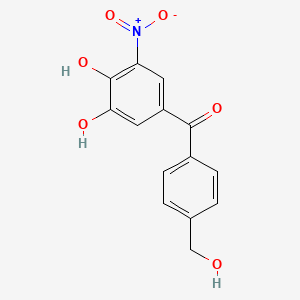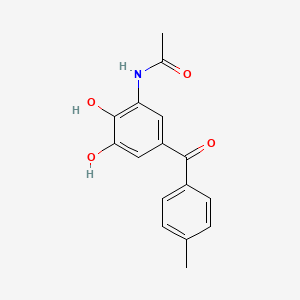
RU-301
Vue d'ensemble
Description
The compound contains several functional groups including an oxazole ring, a sulfanyl group, a nitro group, and a trifluoromethyl group . Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could impart specific chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, which is a planar, aromatic ring, could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect the compound’s solubility .Applications De Recherche Scientifique
Recherche sur le Cancer
RU-301 est un inhibiteur pan-TAM qui bloque l'activation des TAM induite par Gas6 et la tumorigenèse {svg_1}. Il a été constaté qu'il supprimait la croissance tumorale du cancer du poumon H1299 dans un modèle xénogreffe NOD-SCIDγ chez la souris {svg_2}. Cela suggère que this compound pourrait être un agent thérapeutique potentiel pour le traitement du cancer.
Recherche sur la Stéatohépatite Non Alcoolique (NASH)
This compound aurait considérablement réduit la fibrose de la stéatohépatite non alcoolique (NASH), tout en atténuant l'activation de l'ERK et l'expression du TGFβ1 {svg_3}. Cela indique que this compound pourrait être utilisé dans des études sur la stéatohépatite non alcoolique.
Recherche Antivirale
This compound a été identifié comme un agent antiviral potentiel. Dans une étude, il a été constaté qu'il inhibait l'activation native des TAM des cellules H1299 {svg_4}. Cela suggère que this compound pourrait être utilisé dans le développement de thérapies antivirales.
Recherche Anti-inflammatoire
This compound aurait un rôle important dans la régulation de l'inflammation centrale {svg_5}. Cela indique que this compound pourrait être utilisé pour contrôler les processus d'inflammation cérébrale.
Recherche Antimicrobienne
Bien qu'il n'y ait aucune preuve directe de l'activité antimicrobienne de this compound, son composant structurel, le cycle oxazole, a été trouvé dans des composés présentant un potentiel antimicrobien {svg_6}. Cela suggère que this compound pourrait potentiellement avoir des propriétés antimicrobiennes.
Développement de médicaments
This compound a été identifié comme un médicament à petite molécule qui cible AXL, MerTK et TYRO3 {svg_7}. Cela suggère que this compound pourrait être utilisé dans le développement de nouveaux médicaments ciblant ces récepteurs.
Mécanisme D'action
Target of Action
RU-301 is a pan TAM inhibitor . The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and MerTK . These receptors play crucial roles in several cellular processes, including cell survival, growth, and proliferation .
Mode of Action
This compound blocks Gas6-induced TAM activation . Gas6 is a ligand for the TAM receptors, and its binding to these receptors triggers their activation . By inhibiting this interaction, this compound prevents the activation of the TAM receptors .
Biochemical Pathways
The inhibition of TAM receptors by this compound leads to the attenuation of ERK activation and TGFβ1 expression . ERK is a key player in the MAPK signaling pathway, which regulates cell proliferation and differentiation . TGFβ1 is a cytokine involved in various cellular functions, including cell growth, cell proliferation, cell differentiation, and apoptosis .
Pharmacokinetics
It is noted that this compound has good bioavailability and a half-life of approximately 7-8 hours .
Result of Action
This compound has been shown to significantly reduce nonalcoholic steatohepatitis (NASH) fibrosis . It also suppresses the growth of H1299 lung cancer cells when cultured in the presence of Gas6 . In vivo, this compound significantly decreased tumor volume in a lung cancer xenograft model .
Orientations Futures
Analyse Biochimique
Biochemical Properties
RU-301 interacts with AXL, MerTK, and TYRO3, which are all receptor tyrosine kinases . It inhibits these enzymes, thereby blocking the activation of the TAM receptors . The nature of these interactions involves the binding of this compound to the extracellular domain of these receptors at the interface of the Ig-1 ectodomain of the receptor and the Lg-1 of Gas6 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of the TAM receptors, which are involved in cell survival, growth, and proliferation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TAM receptors and inhibiting their activation . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively block Gas6-inducible TAM activation . It has good bioavailability with a half-life of approximately 7-8 hours
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce tumor volume at dosages of 100 and 300 mg/kg
Metabolic Pathways
Given its role as a TAM inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Propriétés
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPWPNHNGXNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of RU-301 against Zika virus infection?
A: this compound targets the Axl receptor, a host factor crucial for Zika virus entry. [] While the exact mechanism remains under investigation, research suggests that this compound likely prevents the dimerization of the Axl receptor, a necessary step for viral entry. [] By blocking this dimerization, this compound could potentially inhibit the virus from attaching to and entering host cells.
Q2: How was the potential of this compound as an Axl inhibitor assessed in the study?
A: Researchers utilized a combination of computational chemistry approaches to evaluate the potential of this compound. [] Molecular docking studies were employed to predict the binding affinity and interactions between this compound and the Axl receptor. [] Further insights into the stability of this interaction were gained through molecular dynamics simulations using implicit solvation models. [] These computational methods provided a preliminary assessment of this compound's ability to bind to and potentially inhibit the Axl receptor.
Q3: Are there other compounds similar to this compound being investigated for antiviral activity?
A: Yes, the study explored other compounds, including RU-302, warfarin, and R428, as potential inhibitors of the Axl receptor. [] These compounds served as a starting point for identifying structural features important for Axl inhibition. Interestingly, a derivative of R428, referred to as compound 2', was found to possess even greater potency than this compound in silico. [] This finding highlights the importance of continued exploration of chemical modifications to optimize the efficacy of potential Axl inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride](/img/structure/B610506.png)
![2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B610509.png)






![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
